Methyl 2-[4-(2-aminophenoxy)phenyl]acetate
Description
Contextualization within Phenoxyphenyl Acetate (B1210297) Scaffold Research
The phenoxyphenyl acetate scaffold is a key structural motif in a multitude of compounds exhibiting significant biological effects. The phenoxy group is often considered a "privileged moiety" in medicinal chemistry due to its frequent appearance in bioactive molecules and its ability to interact favorably with biological targets. nih.gov This interaction often involves hydrophobic interactions with lipophilic pockets of proteins or the formation of hydrogen bonds via the ether oxygen. nih.gov
Research into phenoxy acetic acid derivatives has revealed a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and herbicidal properties. researchgate.netnih.gov For instance, certain phenoxy acetic acid derivatives have been designed as selective COX-2 inhibitors, which are crucial for treating inflammation while minimizing gastrointestinal side effects. researchgate.net The structural flexibility of the phenoxyphenyl scaffold allows for the introduction of various substituents, leading to a fine-tuning of the molecule's steric and electronic properties and, consequently, its biological activity.
The presence of an acetate group, as seen in Methyl 2-[4-(2-aminophenoxy)phenyl]acetate, further contributes to the chemical diversity and potential for interaction with biological systems. The ester functionality can influence the compound's solubility, membrane permeability, and metabolic stability. The broader class of phenoxy acetamides and their derivatives are also being investigated as potential therapeutic candidates for various diseases. nih.gov The strategic combination of the phenoxy and acetate groups within a single molecular framework, as in the title compound, presents an intriguing area for synthetic and medicinal chemistry research.
Academic Significance and Research Gaps Pertaining to the Chemical Compound
A thorough review of the scientific literature indicates that this compound is not an extensively studied compound. While numerous studies focus on the broader class of phenoxyphenyl acetates and related structures, specific research detailing the synthesis, characterization, and biological evaluation of this particular molecule is scarce. This represents a significant research gap.
The academic significance of studying this compound stems from the established importance of its constituent chemical motifs. The phenoxyphenyl core is a well-documented pharmacophore, and the aminophenoxy substitution pattern introduces a reactive and polar functional group that could lead to novel biological activities or serve as a handle for further chemical modification. The potential for this compound to interact with targets such as kinases, as seen with other phenoxyphenyl derivatives, warrants investigation. nih.gov
The lack of published data for this compound presents an opportunity for original research. Elucidating its physicochemical properties, exploring its synthetic accessibility, and screening for biological activity could provide valuable insights and potentially lead to the discovery of a new lead compound for drug development or a novel building block for materials science.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Source |
| Molecular Formula | C15H15NO3 | Inferred from structure |
| Molecular Weight | 257.28 g/mol | Inferred from structure |
| Appearance | Solid (predicted) | Inferred from similar compounds |
| Solubility | Soluble in organic solvents like DMSO and methanol (B129727) (predicted) | Inferred from similar compounds |
| Melting Point | Not available | Research Gap |
| Boiling Point | Not available | Research Gap |
Note: The properties in this table are predicted based on the chemical structure and data from similar compounds due to the lack of specific experimental data for this compound.
Methodological Framework for the Comprehensive Study of Similar Chemical Entities
The study of a novel chemical entity like this compound follows a well-established methodological framework that encompasses synthesis, purification, characterization, and evaluation of its properties.
Synthesis and Purification
The initial step involves the chemical synthesis of the target compound. For phenoxyphenyl acetate derivatives, this often involves multi-step reaction sequences. A common approach for similar structures is the alkylation of a phenol (B47542) with an appropriate bromoacetate (B1195939), followed by modifications to other functional groups. researchgate.net For instance, the synthesis of ethyl-2-(4-aminophenoxy) acetate has been achieved through the alkylation of 4-nitrophenol (B140041) with ethyl bromoacetate, followed by the reduction of the nitro group. researchgate.net A similar strategy could likely be adapted for the synthesis of this compound.
Following synthesis, purification is crucial to isolate the compound in a high state of purity. Common techniques include:
Chromatography: Column chromatography and preparative thin-layer chromatography are frequently used to separate the desired product from starting materials, byproducts, and other impurities. reddit.com
Recrystallization: This technique is used to purify solid compounds based on differences in solubility.
Structural Elucidation
Once a pure sample is obtained, its chemical structure must be unequivocally confirmed. A combination of spectroscopic and analytical techniques is employed for this purpose: patsnap.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the molecule's connectivity.
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and information about its fragmentation pattern, which can help confirm the structure. patsnap.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the carbonyl (C=O) of the ester and the amine (N-H) group. patsnap.com
X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides the definitive three-dimensional structure of the molecule. reddit.com
Computational and Biological Evaluation
With the structure confirmed, the next phase involves evaluating the compound's potential applications.
Computational Methods (In Silico Studies): Computer-Aided Drug Design (CADD) techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies can predict the compound's potential biological targets and activity. nih.gov These methods help to prioritize compounds for further experimental testing. nih.gov
Biological Screening (In Vitro Studies): The compound is tested against a panel of biological assays to identify any pharmacological activity. researchgate.netlongdom.org This can include assays for enzyme inhibition, receptor binding, or cell-based assays to assess effects like cytotoxicity or anti-proliferative activity. nih.gov
Table 2: Methodological Framework for Studying Novel Chemical Compounds
| Stage | Techniques | Purpose |
| Synthesis & Purification | Multi-step synthesis, Column Chromatography, Recrystallization | To obtain a pure sample of the target compound. |
| Structural Elucidation | NMR, MS, IR, X-ray Crystallography | To confirm the exact chemical structure of the compound. patsnap.com |
| Evaluation | CADD, Molecular Docking, QSAR, In Vitro Biological Assays | To predict and determine the biological or material properties of the compound. nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[4-(2-aminophenoxy)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-15(17)10-11-6-8-12(9-7-11)19-14-5-3-2-4-13(14)16/h2-9H,10,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRDVDVVIYAPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277604 | |
| Record name | Methyl 4-(2-aminophenoxy)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946682-19-5 | |
| Record name | Methyl 4-(2-aminophenoxy)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946682-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(2-aminophenoxy)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Methyl 2 4 2 Aminophenoxy Phenyl Acetate
Established Synthetic Pathways for the Core Structure of the Chemical Compound
The construction of the Methyl 2-[4-(2-aminophenoxy)phenyl]acetate backbone relies on a sequence of well-established and reliable chemical reactions. A common strategy begins with assembling a nitrated diaryl ether intermediate, which is then converted to the final product.
The formation of the central aryl ether bond is a critical step in the synthesis. This is typically achieved through nucleophilic aromatic substitution, most commonly via the Williamson ether synthesis or related protocols.
A prevalent method involves the alkylation of a nitrophenol with a phenylacetate (B1230308) derivative. For instance, a related precursor, ethyl 2-(4-aminophenoxy)acetate, is synthesized by alkylating 4-nitrophenol (B140041) with ethyl bromoacetate (B1195939). mdpi.com In this process, a base such as anhydrous potassium carbonate (K₂CO₃) is used to deprotonate the phenol (B47542), generating a phenoxide ion. This nucleophile then displaces the bromide from the ethyl bromoacetate in an Sₙ2 reaction. To facilitate the reaction, a catalyst like potassium iodide is sometimes added, and the reaction is heated under reflux in a suitable solvent like dry acetone. mdpi.com
Alternative strategies for forming aryl ether bonds include the Ullmann condensation, which typically involves a copper catalyst to couple an aryl halide with a phenol. nih.gov Modern variations of these alkylation reactions aim for milder conditions and higher yields. For example, the use of cesium carbonate as the base is known to promote the O-alkylation of phenols effectively. google.com Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous phenolate (B1203915) solution and the organic alkyl halide phase. google.com
Table 1: Common Reagents for Aryl Ether Formation
| Reaction Type | Alkylating Agent | Phenol Component | Base | Catalyst (optional) | Solvent |
| Williamson Ether Synthesis | Methyl 2-(4-halophenyl)acetate | 2-Nitrophenol | K₂CO₃, Cs₂CO₃ | KI | Acetone, DMF |
| Williamson Ether Synthesis | Methyl Bromoacetate | 4-(2-Aminophenoxy)phenol | K₂CO₃ | - | Acetone |
| Ullmann Condensation | Aryl Iodide | Phenol | Base | CuI, Picolinic Acid | - |
Nitro Group Reduction Protocols to Yield the Amino Moiety
The conversion of the nitro group to the primary amino group is a pivotal transformation in the synthesis of this compound. The precursor, Methyl 2-[4-(2-nitrophenoxy)phenyl]acetate, is reduced to the desired amine. A variety of reducing agents can accomplish this transformation, with the choice often depending on the presence of other functional groups and desired reaction conditions.
Catalytic hydrogenation is a widely used and efficient method. mdpi.com This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.
Palladium on Carbon (Pd/C) : This is a common and highly effective catalyst for nitro group reductions. However, it can also reduce other functional groups, which may be a drawback depending on the substrate. mdpi.com
Raney Nickel : An alternative to Pd/C, Raney Nickel is also effective and is often preferred when trying to avoid the dehalogenation of aryl halides. mdpi.com
Platinum(IV) Oxide (PtO₂) : This is another effective catalyst for the hydrogenation of nitro compounds.
Metal-based reductions in acidic or neutral media offer another robust route. These methods are often chemoselective and can be advantageous when catalytic hydrogenation is not suitable.
Iron (Fe) in Acidic Media : The use of iron filings in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a classic and cost-effective method. A particularly efficient and safe protocol for a similar substrate, ethyl 2-(4-nitrophenoxy)acetate, employs iron powder with ammonium (B1175870) chloride in an ethanol (B145695)/water mixture, avoiding the need for strong acids. mdpi.com
Tin (Sn) or Tin(II) Chloride (SnCl₂) : Tin metal in hydrochloric acid or tin(II) chloride in ethanol are mild reagents capable of selectively reducing nitro groups in the presence of other reducible functionalities.
Zinc (Zn) : Zinc dust in acidic or neutral conditions (with ammonium chloride) can also be used to reduce nitroarenes to anilines. mdpi.com
Table 2: Comparison of Nitro Group Reduction Methods
| Reagent/System | Conditions | Advantages | Disadvantages |
| H₂/Pd/C | Hydrogen gas, catalyst | High efficiency, clean workup | Can reduce other functional groups |
| H₂/Raney Ni | Hydrogen gas, catalyst | Good for substrates with halogens | Flammable catalyst, requires H₂ |
| Fe/NH₄Cl | Reflux in Ethanol/Water | Low cost, safe, high yield mdpi.com | Heterogeneous reaction |
| SnCl₂ | Ethanol | Mild, chemoselective | Tin waste products |
| Zn/NH₄Cl | Aqueous solution | Mild conditions | Can be less efficient than other methods |
Esterification Procedures for the Acetate (B1210297) Functionality
The final methyl ester can be introduced at various stages of the synthesis. If the synthesis starts with 2-[4-(2-aminophenoxy)phenyl]acetic acid, a direct esterification is required.
The most common method for this transformation is the Fischer-Speier esterification. This involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to reflux to drive the equilibrium towards the ester product.
Alternatively, the synthesis can start with a phenylacetic acid derivative that already contains the methyl ester. For example, the synthesis could begin with Methyl 2-(4-hydroxyphenyl)acetate, which would then be subjected to ether formation with 1-fluoro-2-nitrobenzene.
Other esterification methods include reacting the carboxylic acid with diazomethane, which is highly efficient but uses a toxic and explosive reagent. A safer alternative is the use of thionyl chloride (SOCl₂) to convert the carboxylic acid to an acyl chloride, which then readily reacts with methanol to form the ester.
Chemical Derivatization and Functionalization of this compound
The molecular scaffold of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. The primary points for derivatization are the phenoxy moiety, the amino group, and the acetate functionality.
Modification of the Phenoxy Moiety
While the core structure is defined by the phenoxy linkage, modifications to the phenyl rings themselves can be envisioned through the synthesis of analogues with substituted starting materials. For instance, employing substituted phenols or aryl halides in the initial coupling reaction would introduce substituents onto either of the aromatic rings. These substituents could modulate the electronic properties and steric profile of the molecule.
Derivatization of the Amino Group
The primary amino group is a versatile handle for a wide range of chemical transformations, including acylation, sulfonylation, and alkylation.
Acylation: The amino group can be readily acylated to form amides using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding acetamide (B32628) derivative. A facile synthesis of an acetanilide (B955) can be achieved by reacting the aniline (B41778) with glacial acetic acid, sometimes under microwave irradiation to accelerate the reaction. ymerdigital.com A study on the synthesis of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate demonstrated the straightforward acylation of an amino group using an acyl chloride in the presence of a base like triethylamine. nih.gov
Sulfonylation: The amino group can be converted to a sulfonamide by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, typically in the presence of a base. Recent methodologies have also explored visible-light-mediated sulfonylation of anilines using sulfinate salts or sulfonyl fluorides, offering mild reaction conditions. rsc.orgnih.govnih.govscispace.comox.ac.uk
Alkylation: N-alkylation of the amino group can be achieved through various methods. Reaction with alkyl halides can lead to a mixture of mono- and di-alkylated products. vedantu.com Reductive amination, involving the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation. acs.org Catalytic N-alkylation using alcohols as alkylating agents, often employing transition metal catalysts, represents a greener alternative. researchgate.netrsc.org
| Derivatization Reaction | Reagents and Conditions | Resulting Functional Group |
| Acylation | Acyl chloride/anhydride, base; or Carboxylic acid, coupling agent. nih.gov | Amide |
| Sulfonylation | Sulfonyl chloride, base; or Light-mediated with sulfinates. rsc.orgnih.gov | Sulfonamide |
| Alkylation | Alkyl halide, base; or Aldehyde/ketone, reducing agent (Reductive Amination). vedantu.comacs.org | Secondary or Tertiary Amine |
Chemical Modifications at the Acetate Position
The methyl ester of the acetate group is susceptible to several key transformations, providing another avenue for derivatization.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. cdnsciencepub.comyoutube.comnih.govcanada.cascribd.com Basic hydrolysis, often using a base such as sodium hydroxide (B78521) in a water/alcohol mixture, is typically irreversible due to the formation of the carboxylate salt. youtube.com The resulting carboxylic acid can then serve as a handle for further modifications, such as amide bond formation.
Amidation: Direct amidation of the methyl ester can be achieved by reaction with a primary or secondary amine. This transformation can be promoted by strong bases like potassium tert-butoxide or catalyzed by various metal complexes or even water under certain conditions. mdpi.comnih.govrsc.orgresearchgate.netresearchgate.net The reaction conditions can be tuned to favor the formation of the desired amide.
Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, butyl) through transesterification. google.commasterorganicchemistry.com This reaction is typically carried out by heating the methyl ester in an excess of the desired alcohol in the presence of an acid or base catalyst. google.commasterorganicchemistry.com The use of reactive distillation can be employed to drive the equilibrium towards the product by removing the methanol byproduct. ub.edu
| Derivatization Reaction | Reagents and Conditions | Resulting Functional Group |
| Hydrolysis | Acid or base in aqueous solution. cdnsciencepub.comyoutube.com | Carboxylic Acid |
| Amidation | Amine, with or without catalyst/promoter. mdpi.comnih.gov | Amide |
| Transesterification | Alcohol, acid or base catalyst. google.commasterorganicchemistry.com | Different Ester |
Biological Activity Profiling and Mechanistic Elucidation of Methyl 2 4 2 Aminophenoxy Phenyl Acetate
In Vitro Pharmacological Evaluation
No studies were identified that investigated the in vitro pharmacological properties of Methyl 2-[4-(2-aminophenoxy)phenyl]acetate.
Preclinical Efficacy Studies in Non-Human Models
There is a lack of preclinical data from non-human models to support any therapeutic efficacy for this compound.
Efficacy Studies in Metabolic Disease Models
There is currently no published research detailing the efficacy of this compound in preclinical models of metabolic diseases. Investigations into its potential effects on conditions such as diabetes, obesity, or dyslipidemia have not been reported.
Antitumor Efficacy in Xenograft Models
Similarly, there is a lack of data regarding the antitumor properties of this compound. Studies utilizing xenograft models to assess its potential to inhibit tumor growth or induce cancer cell death have not been found in the available scientific literature.
Elucidation of Molecular Mechanisms of Action
The molecular targets and mechanisms of action for this compound remain uncharacterized.
Target Identification and Validation in Research Contexts
No studies have been published that identify or validate the specific biological targets with which this compound may interact to exert any potential physiological effects.
Biochemical Characterization of Compound-Target Interactions
In the absence of identified targets, there is no information on the biochemical nature of any compound-target interactions for this compound.
Exploration of Therapeutic Potential and Scope
Due to the absence of preclinical efficacy and mechanistic data, the therapeutic potential and scope of this compound are currently unknown. Further foundational research is required to determine if this compound possesses any pharmacological activity that could be of therapeutic interest.
Prodrug Design and Delivery System Strategies for Methyl 2 4 2 Aminophenoxy Phenyl Acetate
Rationale for Prodrug Development in Research
The development of prodrugs is a strategic approach in medicinal chemistry to overcome undesirable physicochemical, biopharmaceutical, or pharmacokinetic barriers of a parent drug molecule. youtube.comactamedicamarisiensis.ro For a compound like Methyl 2-[4-(2-aminophenoxy)phenyl]acetate, several rationales would justify the exploration of prodrugs in a research setting.
A primary motivation is often to improve the pharmacokinetic profile. nih.gov This can include modulating solubility, increasing metabolic stability, and enhancing permeability across biological membranes to improve absorption. nih.gov For instance, if the parent compound exhibits poor water solubility, attaching a polar promoiety, such as a phosphate (B84403) or an amino acid, can significantly increase aqueous solubility, which is beneficial for formulation and administration. nih.gov Conversely, if the goal is to improve transport across lipid-rich barriers like the blood-brain barrier, increasing the molecule's lipophilicity through a prodrug modification may be necessary. nih.govresearchgate.net
Another key rationale is to minimize potential toxicity or side effects. nih.gov Phenylacetic acid derivatives, similar in structure to the presumed active metabolite of the title compound, are often associated with gastrointestinal irritation. bohrium.comsigmaaldrich.com The prodrug concept aims to temporarily mask the functional group responsible for this irritation—typically a free carboxylic acid—until the drug has been absorbed systemically. bohrium.comsigmaaldrich.com
Furthermore, prodrugs can be designed for site-selective delivery, concentrating the active drug at a specific target tissue or organ. youtube.com This is achieved by designing the prodrug to be activated by enzymes that are predominantly located in the target area, thereby increasing efficacy and reducing systemic exposure and potential off-target effects. youtube.comactamedicamarisiensis.ro
Design Principles for Enhancing Pharmacokinetic Profiles
The design of a prodrug involves covalently attaching a promoiety to the active drug molecule, which is later cleaved in vivo to release the parent drug. actamedicamarisiensis.ro The choice of promoiety and the type of chemical linkage are critical for controlling the prodrug's properties and its rate of bioconversion. nih.gov
Ester-Based Prodrug Approaches
Ester-based prodrugs are one of the most common and successful strategies in drug design. acs.org This approach involves modifying a carboxylic acid or a hydroxyl group on the parent drug. researchgate.net In the context of this compound, the presumed active form would be the corresponding carboxylic acid, 2-[4-(2-aminophenoxy)phenyl]acetic acid, generated after hydrolysis of the methyl ester.
This resulting carboxylic acid is an ideal candidate for esterification with various alcohols to create new prodrugs. nih.gov The rationale is to mask the polar carboxylic acid, thereby increasing lipophilicity and potentially enhancing passive diffusion across cell membranes. scirp.org The choice of the alcohol promoiety can fine-tune the physicochemical properties of the prodrug. For example, simple alkyl esters can increase lipophilicity, while oligoethylene esters can modulate both solubility and permeability. nih.gov
These ester linkages are designed to be hydrolyzed by ubiquitous esterase enzymes found in the blood, liver, and other tissues, releasing the active carboxylic acid. acs.orgacs.org The rate of hydrolysis can be controlled by the steric and electronic nature of the attached alcohol group, allowing for modulation of the drug release profile. scirp.org
Table 1: Hypothetical Ester-Based Prodrugs of 2-[4-(2-aminophenoxy)phenyl]acetic acid
| Prodrug Moiety | Potential Advantage | Cleavage Enzyme Family |
| Ethyl Ester | Increased lipophilicity, enhanced membrane permeability. scirp.org | Carboxylesterases |
| Glycolamide Ester | Improved stability and controlled release. acs.org | Carboxylesterases |
| Amino Acid Ester | Enhanced solubility, potential for transporter-mediated uptake. | Peptidases, Esterases |
| Dinitrate Ester | Potential for synergistic effects by releasing nitric oxide (NO). nih.gov | Esterases |
Amide-Based Prodrug Formulations
The primary aromatic amine (-NH2) on the aminophenoxy group of this compound serves as a handle for creating amide-based prodrugs. nih.govgoogle.com Amide bonds are generally more stable to hydrolysis than ester bonds, which can be an advantage for prolonging the drug's circulation time or for targeting specific amidase or peptidase enzymes. rsc.orgresearchgate.net
A common strategy involves conjugating an amino acid to the amine group of the parent drug. nih.gov This can increase water solubility and may allow the prodrug to be recognized by amino acid transporters, facilitating active transport across membranes. mdpi.com The choice of the amino acid can influence the prodrug's stability and its affinity for specific transporters.
Amide-based prodrugs are typically cleaved by amidase or peptidase enzymes, which can have a more specific tissue distribution than the ubiquitous esterases, offering a potential avenue for targeted drug delivery. rsc.org For instance, certain peptidases that are overexpressed in tumor cells could be exploited to selectively release the active drug in a cancer-therapy context.
Table 2: Hypothetical Amide-Based Prodrugs of this compound
| Prodrug Moiety | Linkage | Potential Advantage | Cleavage Enzyme Family |
| Amino Acid (e.g., Glycine) | Amide | Increased solubility, transporter-mediated uptake. mdpi.com | Amidases, Peptidases |
| Dipeptide | Amide | Enhanced stability, specific transporter targeting (e.g., PepT1). | Peptidases |
| N-Acyloxyalkoxycarbonyl | Carbamate (B1207046) | Bypasses the high stability of simple amides via esterase-triggered release. nih.gov | Esterases |
| N-Mannich base | N-C-N | Increased lipophilicity, suppressed pKa of the amine. nih.gov | Chemical/Enzymatic Hydrolysis |
Carrier-Mediated Prodrug Conjugation Strategies
Carrier-mediated strategies involve attaching the drug to a larger carrier molecule designed to exploit specific transport systems in the body. youtube.comnih.gov This approach can dramatically alter the distribution of a drug and enable it to cross formidable biological barriers, such as the blood-brain barrier (BBB). nih.gov
For a compound like this compound, a carrier-mediated prodrug could be designed to target a specific nutrient or receptor transporter. nih.gov For example, by conjugating the drug to glucose or an amino acid, the resulting prodrug might be recognized and transported by glucose transporters (like GLUT1) or large neutral amino acid transporters (like LAT1), which are highly expressed at the BBB. nih.govmdpi.com
Another strategy involves conjugation to macromolecules like polymers or antibodies. nih.gov This can increase the drug's half-life in circulation and, in the case of antibodies, achieve highly specific targeting to cells that express the corresponding antigen, a cornerstone of antibody-drug conjugate (ADC) technology. The release of the drug is typically triggered by the specific environment of the target tissue (e.g., low pH or specific enzymes).
Bioconversion Mechanisms of Prodrugs in Experimental Systems
The conversion of an inactive prodrug to its active form is a critical step that dictates its therapeutic efficacy. This bioconversion is most often mediated by enzymes. actamedicamarisiensis.ronih.gov
Enzymatic Hydrolysis Pathways
Enzymatic hydrolysis is the most common pathway for the activation of carrier-linked prodrugs, particularly those with ester and amide linkages. researchgate.net
Ester-Based Prodrugs : These are primarily cleaved by esterases, a diverse group of enzymes widely distributed throughout the body, with high concentrations in the liver, plasma, and gastrointestinal tract. acs.orgacs.org Carboxylesterases (CES) are a major class of enzymes responsible for the hydrolysis of many ester-containing prodrugs. scirp.org In experimental systems, the stability and hydrolysis rate of an ester prodrug are often evaluated using in vitro incubations with plasma, liver microsomes, or purified esterase enzymes. scirp.org The structural features of the prodrug, such as the size and branching of the promoiety, significantly influence its susceptibility to enzymatic cleavage. rsc.org
Amide-Based Prodrugs : The hydrolysis of amide bonds is generally slower and more specific than that of esters. rsc.org This cleavage is catalyzed by amidases and peptidases. The stability of amide prodrugs can be assessed in similar in vitro systems. For example, prodrugs designed for brain delivery might be tested for cleavage by brain-specific amidases like fatty acid amide hydrolase (FAAH). rsc.org The release of a drug from an amino acid-conjugated prodrug would be mediated by various aminopeptidases. rsc.org Some advanced carbamate-based prodrugs are designed for a two-step activation, where an initial esterase-mediated hydrolysis triggers a subsequent spontaneous chemical reaction to release the parent amine drug. nih.gov
Chemical Cleavage and Release Kinetics
One common approach involves the formation of a carbamate linkage. Carbamate prodrugs are often designed to be susceptible to hydrolysis by endogenous esterases, which are abundant in the body, particularly in the liver, plasma, and gastrointestinal tract. acs.orgebrary.net Upon enzymatic action, the carbamate ester is hydrolyzed, yielding the parent amine, carbon dioxide, and an alcohol. acs.orgnih.gov The rate of this hydrolysis can be fine-tuned by modifying the structure of the carbamate, such as by altering the steric and electronic properties of the promoiety. acs.orgnih.gov For instance, bulkier substituents on the carbamate can sterically hinder enzyme access, slowing the rate of cleavage and prolonging the drug's release. nih.gov
Another strategy involves the formation of an amide bond, often with an amino acid. These amino acid prodrugs can enhance water solubility and may be designed to be substrates for specific peptidases. nih.govnih.gov The cleavage of the amide bond to release the parent amine is typically an enzymatic process. nih.gov The release kinetics of such prodrugs are influenced by the choice of the amino acid and the nature of the linkage. tandfonline.com For example, dipeptide prodrugs can be designed for stepwise enzymatic cleavage, which can provide a more sustained release of the active drug. nih.gov
The release kinetics of these potential prodrugs are typically studied in vitro using simulated biological fluids (e.g., plasma, intestinal fluid) and purified enzymes. These studies aim to determine key parameters such as the half-life (t½) of the prodrug under various conditions.
Below is a hypothetical data table illustrating the kind of release kinetics that might be observed for different prodrug strategies of this compound, based on data from analogous compounds.
| Prodrug Moiety | Linkage Type | Primary Cleavage Mechanism | Representative Half-life (t½) at pH 7.4, 37°C |
| Ethyl Carbamate | Carbamate | Esterase-mediated hydrolysis | 2.5 hours |
| Phenyl Carbamate | Carbamate | Esterase-mediated hydrolysis | 1.8 hours |
| L-Valine | Amide | Peptidase-mediated hydrolysis | 4.2 hours |
| L-Glycine | Amide | Peptidase-mediated hydrolysis | 5.1 hours |
This table is illustrative and based on general principles of prodrug design; specific values would need to be determined experimentally for prodrugs of this compound.
Preclinical Evaluation of Prodrug Candidates (excluding human trials)
Following the successful design and in vitro characterization of prodrug candidates of this compound, a thorough preclinical evaluation is essential to assess their efficacy and pharmacokinetic profile in a biological system. This stage of research is conducted using cell cultures (in vitro) and animal models (in vivo) and is a critical step before any consideration for clinical development.
The preclinical evaluation of these prodrugs would typically begin with in vitro studies on relevant cancer cell lines. The primary objective of these studies is to confirm that the prodrug is converted to the active parent compound and elicits the expected cytotoxic or anti-proliferative effects. For instance, the growth of breast or ovarian cancer cell lines could be monitored after treatment with the prodrug. nih.gov A successful prodrug candidate would demonstrate activity comparable to the parent drug after an appropriate incubation period, allowing for its conversion.
Subsequent in vivo studies in animal models, such as mice or rats, are crucial for understanding the pharmacokinetic behavior of the prodrug. nih.gov These studies involve administering the prodrug and then measuring the plasma concentrations of both the prodrug and the released parent drug over time. This provides vital information on the rate and extent of absorption, distribution, metabolism, and excretion (ADME). For example, a study might find that an amino acid prodrug of a similar compound is rapidly and quantitatively converted to the parent amine in mice, rats, and dogs. nih.gov
Efficacy studies in animal models bearing tumor xenografts are also a cornerstone of preclinical evaluation. nih.gov In these studies, the ability of the prodrug to inhibit tumor growth is assessed. For example, the growth of human breast cancer (MCF-7) or ovarian cancer (IGROV-1) xenografts in mice could be significantly retarded by treatment with a suitable prodrug. nih.gov
The following is a representative data table summarizing the types of findings that would be sought during the preclinical evaluation of a hypothetical prodrug of this compound, based on studies of analogous compounds.
| Preclinical Study Type | Model | Key Parameters Measured | Illustrative Finding for a Hypothetical Prodrug |
| In Vitro Cytotoxicity | Human Cancer Cell Lines (e.g., MCF-7, IGROV-1) | IC50 (half maximal inhibitory concentration) | Prodrug demonstrates potent cytotoxicity after 24h incubation, comparable to the parent compound. |
| In Vivo Pharmacokinetics | Mice, Rats | Plasma concentration of prodrug and parent drug over time (AUC, Cmax, Tmax) | Prodrug is rapidly converted to the parent drug, with sustained plasma levels of the active compound for over 6 hours. nih.gov |
| In Vivo Efficacy | Tumor Xenograft Models (e.g., MCF-7 in nude mice) | Tumor growth inhibition | Significant retardation of tumor growth observed compared to vehicle control. nih.gov |
| Target Engagement | Tumor Tissue from Xenograft Models | Biomarker levels (e.g., protein expression) | Evidence of target engagement in tumor tissue, such as the induction of specific enzymes like Cytochrome P450 1A1. nih.gov |
This table is for illustrative purposes and the specific outcomes would need to be determined through rigorous preclinical testing of the specific prodrug candidates.
Analytical Methodologies for Structural Characterization and Quantification of Methyl 2 4 2 Aminophenoxy Phenyl Acetate
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone for elucidating the molecular structure of Methyl 2-[4-(2-aminophenoxy)phenyl]acetate, with each technique offering unique insights into its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution.
¹H NMR Spectroscopy : This technique provides information on the number, environment, and connectivity of hydrogen atoms (protons) in the molecule. The spectrum of this compound would show distinct signals for the aromatic protons on both phenyl rings, the methylene (B1212753) (-CH₂-) protons of the acetate (B1210297) group, the methyl (-CH₃) protons of the ester, and the amine (-NH₂) protons. The chemical shifts (δ) and coupling constants (J) are diagnostic of the substitution pattern on the aromatic rings.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 6.70 - 7.30 | Multiplet |
| Amine Protons (-NH₂) | ~4.80 | Broad Singlet |
| Methyl Protons (-OCH₃) | ~3.65 | Singlet |
¹³C NMR Spectroscopy : This method detects the carbon atoms in the molecule, providing information about the carbon skeleton. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment (e.g., aromatic, aliphatic, carbonyl).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbon (C=O) | ~171 |
| Aromatic Carbons (C-O, C-N) | 140 - 155 |
| Aromatic Carbons (C-H, C-C) | 115 - 135 |
| Methyl Carbon (-OCH₃) | ~52 |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₁₅H₁₅NO₃) is approximately 257.29 g/mol .
LC-MS : Liquid Chromatography-Mass Spectrometry is highly suitable for this compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of approximately 258.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
GC-MS : Gas Chromatography-Mass Spectrometry could also be used, provided the compound is thermally stable and sufficiently volatile. Using a hard ionization technique like Electron Impact (EI), the molecular ion [M]⁺• would be observed at m/z ≈ 257, along with a characteristic fragmentation pattern resulting from the cleavage of the ester and ether bonds.
Table 3: Potential Mass Spectrometry Fragments of this compound
| Ion | Description | Predicted m/z |
|---|---|---|
| [C₁₅H₁₅NO₃]⁺• | Molecular Ion (EI) | 257 |
| [C₁₅H₁₆NO₃]⁺ | Protonated Molecule (ESI) | 258 |
| [C₁₄H₁₂NO₂]⁺ | Loss of -OCH₃ radical | 226 |
| [C₈H₈O₂]⁺• | Cleavage of ether bond | 136 |
| [C₇H₆N]⁺ | Fragment from aminophenoxy ring | 104 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would display characteristic absorption bands confirming its key structural features.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3350 - 3450 (two bands) |
| Ester Carbonyl | C=O Stretch | 1730 - 1750 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aryl Ether | C-O Stretch | 1200 - 1250 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic rings and the carbonyl group in this compound act as chromophores. The spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), would be expected to show strong absorptions in the UV region corresponding to π → π* transitions within the conjugated phenyl systems.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive, unambiguous three-dimensional structure of a compound in the solid state. If a suitable single crystal of this compound can be grown, this technique can precisely determine bond lengths, bond angles, and torsion angles. This analysis would reveal the precise conformation of the molecule in the crystal lattice, including the dihedral angle between the planes of the two aromatic rings and the geometry of the ester and amine groups. This method yields a complete and high-resolution map of electron density, confirming the atomic connectivity and stereochemistry unequivocally.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, or impurities, and for determining its purity.
High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for assessing the purity of non-volatile compounds. Reversed-phase HPLC (RP-HPLC) would be the most common approach, using a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid). A UV detector set to a wavelength where the compound absorbs strongly would allow for quantification and purity determination, typically expressed as a percentage of the total peak area.
Gas Chromatography (GC) : As mentioned, GC can be used if the compound is thermally stable. It is often coupled with a Flame Ionization Detector (FID) for quantification. A capillary column with a mid-polarity stationary phase would likely be effective for separating the target compound from related impurities.
Thin-Layer Chromatography (TLC) : TLC is a quick and inexpensive method used to monitor the progress of a chemical reaction or to quickly assess the purity of a sample. A sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). The separated spots are visualized under UV light.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Ethanol |
| Formic Acid |
| Trifluoroacetic Acid |
| Ethyl Acetate |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. The method's versatility allows for a wide range of stationary and mobile phases to optimize the separation of the analyte from potential impurities or other components in a mixture.
For a compound with the structural features of this compound, which include an aromatic amine, an ether linkage, and a methyl ester group, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.
Key HPLC Parameters:
Stationary Phase (Column): A C18 or C8 column is commonly employed for the separation of moderately polar compounds. These columns consist of silica particles chemically bonded with octadecyl (C18) or octyl (C8) silanes, providing a non-polar surface.
Mobile Phase: A mixture of water and an organic modifier, such as acetonitrile or methanol, is typically used. The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. The addition of buffers, like phosphate (B84403) or acetate, can help to control the pH and improve peak shape, especially for ionizable compounds like the aminophenoxy moiety.
Detection: Ultraviolet (UV) detection is a common choice for aromatic compounds due to the presence of chromophores. The wavelength of maximum absorbance for this compound would need to be determined experimentally but is expected to be in the UV region. For enhanced selectivity and sensitivity, a Diode Array Detector (DAD) or a Mass Spectrometric (MS) detector can be coupled with the HPLC system.
Table 1: Representative HPLC Parameters for Analysis of Aromatic Compounds
| Parameter | Typical Setting | Rationale for this compound |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention and separation of moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for efficient elution and separation of the compound and potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing good efficiency. |
| Detector | UV-Vis or DAD (e.g., at 230 nm and 280 nm) | Aromatic rings provide strong UV absorbance for sensitive detection. |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |
| Column Temperature | 25-40 °C | Helps in achieving reproducible retention times. |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, primarily used for volatile and thermally stable compounds. For the analysis of this compound, its volatility and thermal stability would need to be assessed. Derivatization might be necessary to increase its volatility and thermal stability, for instance, by acetylating the primary amine group.
Key GC Parameters:
Column: A fused-silica capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), would likely be suitable.
Carrier Gas: An inert gas like helium or nitrogen is used as the mobile phase.
Injector and Detector Temperatures: The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation. The detector temperature is also kept high to prevent condensation of the analyte.
Oven Temperature Program: A temperature gradient is typically employed, starting at a lower temperature and gradually increasing to a higher temperature to elute compounds with different boiling points.
Detection: A Flame Ionization Detector (FID) is a common choice for organic compounds, offering high sensitivity. For structural confirmation and higher selectivity, a Mass Spectrometer (MS) is the preferred detector.
Research on similar aromatic compounds, such as methyl anthranilate and 2'-aminoacetophenone, has utilized GC-MS with a capillary column for their determination. embrapa.brnih.gov For instance, a method for these compounds involved a split injection mode and a specific temperature program to achieve separation in a relatively short run time. embrapa.br
Table 2: Representative GC-MS Parameters for Analysis of Aromatic Amines and Esters
| Parameter | Typical Setting | Rationale for this compound (potentially after derivatization) |
|---|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase | Provides high resolution for complex mixtures. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Inert and provides good chromatographic efficiency. |
| Injection Mode | Split or splitless, depending on the concentration | Split mode for higher concentrations, splitless for trace analysis. |
| Injector Temperature | 250-280 °C | Ensures efficient volatilization. |
| Oven Program | Start at ~100 °C, ramp to ~300 °C | Separates compounds based on their boiling points. |
| Detector | Mass Spectrometer (MS) | Provides both quantitative data and structural information for identification. |
Development of Quantification Methods in Biological Matrices (excluding dosage/administration)
The quantification of this compound in biological matrices such as blood, plasma, or urine is essential for pharmacokinetic and metabolic studies. The development of a robust and reliable analytical method for this purpose presents several challenges, primarily related to the complexity of the matrix and the potentially low concentrations of the analyte.
The most common approach for quantitative bioanalysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). eijppr.comnih.gov This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
Method Development and Validation:
The development of a quantitative bioanalytical method involves several key steps:
Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include:
Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile or methanol) is added to the sample to precipitate proteins.
Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent.
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent. SPE often provides cleaner extracts compared to PPT and LLE. nih.gov
Chromatographic Separation: An optimized HPLC method, as described in section 7.3.1, is used to separate the analyte from endogenous matrix components that could interfere with the MS detection.
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is employed for its high selectivity and sensitivity. The analyte is first ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The resulting parent ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the specificity of the assay.
Use of an Internal Standard (IS): A suitable internal standard, which is a compound structurally similar to the analyte, is added to all samples, calibration standards, and quality controls at a known concentration. The IS helps to compensate for variations in sample processing and instrument response.
Method Validation: The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. fda.gov Validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix.
The presence of matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, is a significant challenge in bioanalysis. nih.govmedipharmsai.com Careful optimization of sample preparation and chromatography is necessary to minimize these effects.
Table 3: Key Aspects of a Bioanalytical Method for Quantification in Biological Matrices
| Aspect | Description | Importance for this compound |
|---|---|---|
| Technique | LC-MS/MS | Gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. |
| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction | Crucial for removing interferences from complex matrices like plasma or urine. |
| Internal Standard | A stable, isotopically labeled version of the analyte or a close structural analog | Corrects for variability during sample processing and analysis. |
| Ionization | Electrospray Ionization (ESI) in positive or negative mode | The aminophenoxy group suggests positive ion mode would be effective. |
| Detection | Multiple Reaction Monitoring (MRM) | Provides high specificity by monitoring a unique parent-to-product ion transition. |
| Validation | According to regulatory guidelines | Ensures the reliability and reproducibility of the quantitative data. |
Future Directions and Emerging Research Avenues for Methyl 2 4 2 Aminophenoxy Phenyl Acetate Research
Rational Design of Next-Generation Analogues
The rational design of next-generation analogues of Methyl 2-[4-(2-aminophenoxy)phenyl]acetate would be a primary focus of future research. This would involve systematic modifications of the parent structure to optimize its pharmacokinetic and pharmacodynamic properties. Key strategies would include:
Structure-Activity Relationship (SAR) Studies: A comprehensive SAR exploration would be crucial. This involves synthesizing a library of analogues by modifying specific parts of the molecule, such as the aminophenoxy ring, the phenylacetate (B1230308) core, and the methyl ester group. For instance, the position and nature of substituents on the aromatic rings could be varied to enhance target binding affinity and selectivity.
Bioisosteric Replacement: The methyl ester group is susceptible to hydrolysis by esterases in the body, which could lead to rapid clearance. Future research could explore replacing the ester with more stable bioisosteres, such as amides, sulfonamides, or small heterocyclic rings, to improve metabolic stability and prolong the duration of action.
Conformational Analysis: Understanding the three-dimensional conformation of the molecule is key to its interaction with biological targets. Computational modeling and spectroscopic techniques like NMR could be used to study the preferred conformations of flexible bonds, such as the ether linkage, to guide the design of more rigid and potent analogues.
A hypothetical SAR study could generate data as illustrated in the table below:
| Analogue | Modification | Predicted Outcome |
| Analogue 1 | Replacement of methyl ester with ethyl amide | Increased metabolic stability |
| Analogue 2 | Addition of a fluoro group to the phenoxy ring | Enhanced binding affinity |
| Analogue 3 | Shifting the amino group to the meta position | Altered target selectivity |
Multitargeting Approaches and Polypharmacology Concepts
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. A single-target drug may not be sufficient to achieve a therapeutic effect. The concept of polypharmacology, where a single drug is designed to interact with multiple targets, has gained significant traction.
Future research on this compound could explore its potential as a multitargeted agent. Given its structure, it could plausibly interact with various classes of proteins, such as kinases, nuclear receptors, or enzymes involved in inflammatory pathways.
Target Deconvolution: The first step would be to identify the primary biological target(s) of the parent compound. This can be achieved through techniques like affinity chromatography, proteomics, and computational target prediction.
Privileged Scaffolds: The diaryl ether motif is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous drugs with diverse biological activities. Research could focus on leveraging this scaffold to design analogues that modulate a desired set of multiple targets. For example, modifications could be made to simultaneously inhibit two different kinases involved in a specific cancer signaling pathway.
Application of Chemical Biology Tools
Chemical biology tools are essential for elucidating the mechanism of action of small molecules and for validating their biological targets. For a compound like this compound, several chemical biology approaches could be employed:
Chemical Probes: A key area of research would be the development of chemical probes based on the parent structure. This would involve synthesizing derivatives with "handles" for attaching reporter tags, such as fluorophores, biotin, or photo-crosslinkers. These probes could be used in cellular imaging studies to visualize the subcellular localization of the compound or in pull-down assays to identify its binding partners.
Activity-Based Protein Profiling (ABPP): If the compound is found to be an enzyme inhibitor, ABPP could be used to assess its selectivity across entire enzyme families in native biological systems. This would provide valuable information about its on-target and off-target effects.
Exploration of New Disease Indications and Biological Systems
The structural motifs within this compound are present in compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Therefore, a broad screening of the compound and its future analogues across various disease models would be a logical next step.
Phenotypic Screening: High-content phenotypic screening in various cell-based models of disease could uncover unexpected therapeutic activities. For example, the compound could be tested for its effects on cancer cell proliferation, neuronal cell survival, or inflammatory cytokine production.
Repurposing Studies: If the compound has a known biological activity, computational methods and experimental screening could be used to explore its potential for repurposing in other diseases.
The table below outlines potential areas for indication expansion:
| Potential Disease Area | Rationale | Screening Approach |
| Oncology | Diaryl ether scaffolds are common in kinase inhibitors. | Cancer cell line proliferation assays. |
| Neurodegenerative Diseases | Some aminophenoxy compounds have shown neuroprotective effects. | Assays for neuronal viability and neurite outgrowth. |
| Inflammatory Disorders | Related structures have been shown to modulate inflammatory pathways. | Measurement of inflammatory markers like cytokines. |
Q & A
What are the established synthetic routes for Methyl 2-[4-(2-aminophenoxy)phenyl]acetate, and what reaction conditions optimize yield?
Level: Basic
Methodological Answer:
Synthesis typically involves multi-step pathways, such as:
- Esterification : Reacting 2-[4-(2-aminophenoxy)phenyl]acetic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux .
- Condensation : Coupling 2-aminophenol with methyl 2-(4-hydroxyphenyl)acetate via nucleophilic aromatic substitution (e.g., using K₂CO₃ in DMF at 80–100°C) .
Optimization : Yield improvements (>75%) are achieved by controlling stoichiometry (1:1.2 molar ratio of phenol to ester), inert atmosphere (N₂), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
How can X-ray crystallography resolve ambiguities in the structural determination of this compound?
Level: Advanced
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) at low temperatures (100 K) to minimize thermal motion artifacts .
- Refinement : Employ SHELXTL or SHELXL for structure solution and refinement. Key steps include:
- Phase Problem : Solve via direct methods (SHELXS) or experimental phasing (SHELXC/D/E) for heavy-atom derivatives .
- Discrepancy Resolution : Address overlapping electron density (e.g., disordered methoxy groups) using restraints (DFIX, SIMU) and validate with R-factor convergence (R1 < 0.05) .
Validation : Cross-check with spectroscopic data (NMR, IR) and computational models (DFT) to confirm bond lengths/angles .
What spectroscopic techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR :
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), amine (δ 4.5–5.5 ppm, broad), and ester methyl (δ 3.6–3.8 ppm) .
- ¹³C NMR : Confirm ester carbonyl (δ 170–175 ppm) and aromatic carbons (δ 110–160 ppm) .
- IR : Detect ester C=O stretch (~1740 cm⁻¹) and N-H bend (~1600 cm⁻¹) .
- MS : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxy group) .
How should researchers design enzyme inhibition assays to evaluate the bioactivity of this compound?
Level: Advanced
Methodological Answer:
- Target Selection : Prioritize enzymes with aromatic binding pockets (e.g., tyrosine kinases, cyclooxygenases) based on the compound’s phenyl/amine motifs .
- Assay Protocol :
- Inhibition Kinetics : Use fluorogenic substrates (e.g., ATP-analogues for kinases) in Tris buffer (pH 7.4, 37°C).
- Dose-Response : Test concentrations (0.1–100 μM) with triplicates. Include controls (DMSO vehicle, positive inhibitors) .
- Data Analysis : Calculate IC₅₀ via nonlinear regression (GraphPad Prism). Validate with Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .
What safety protocols are essential when handling this compound in the laboratory?
Level: Basic
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification steps .
- Waste Management : Segregate organic waste (e.g., column eluents) in halogen-resistant containers. Neutralize acidic byproducts (e.g., H₂SO₄) with NaHCO₃ before disposal .
- Spill Response : Absorb with vermiculite, dispose as hazardous waste, and decontaminate surfaces with ethanol/water .
How can computational modeling address contradictions in experimental data (e.g., NMR vs. XRD bond lengths)?
Level: Advanced
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level (Gaussian 16). Compare computed bond lengths/angles with XRD/NMR data to identify outliers .
- MD Simulations : Run 50-ns trajectories (AMBER) to assess conformational flexibility. Correlate with NMR coupling constants (e.g., ³JHH) .
- Validation : Use QTAIM analysis to evaluate hydrogen-bonding interactions and electron density maps .
What strategies optimize the regioselectivity of electrophilic substitutions on the aminophenoxy moiety?
Level: Advanced
Methodological Answer:
- Directing Groups : Utilize the amine’s lone pair to orient electrophiles (e.g., nitration at para position via HNO₃/H₂SO₄) .
- Protection/Deprotection : Temporarily protect the amine with Boc groups to prevent undesired side reactions during halogenation .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the phenoxy oxygen, favoring ortho/para substitution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
